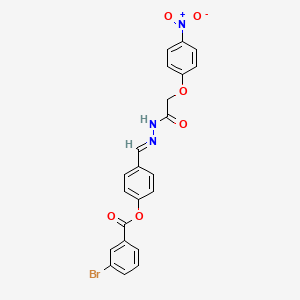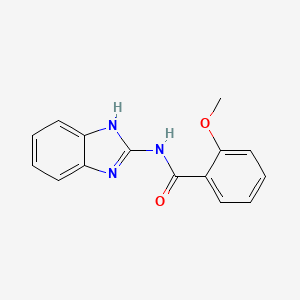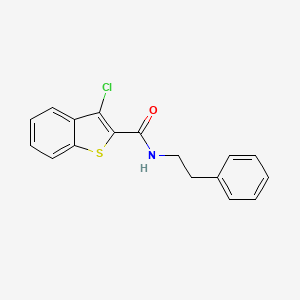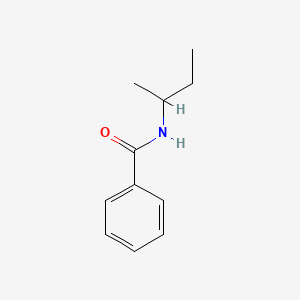![molecular formula C30H26N4O2S B11991768 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide is a complex organic compound with the molecular formula C30H26N4O2S and a molecular weight of 506.631 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under reflux conditions in ethanol. This reaction forms the intermediate compound, which is then reacted with hydrazine hydrate to yield the final product
Chemical Reactions Analysis
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Its unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide include:
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C30H26N4O2S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H26N4O2S/c35-29(33-31-19-25-14-9-15-26(18-25)36-21-24-12-5-2-6-13-24)22-37-30-32-27-16-7-8-17-28(27)34(30)20-23-10-3-1-4-11-23/h1-19H,20-22H2,(H,33,35)/b31-19+ |
InChI Key |
GSJXMPYUIYPXAQ-ZCTHSVRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


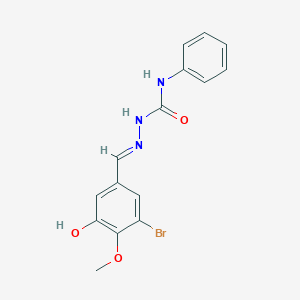
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
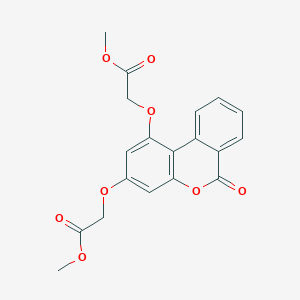
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)
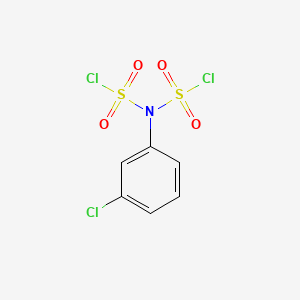
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)
